molecular formula C18H16N8O B2496156 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide CAS No. 2034360-94-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Cat. No. B2496156
CAS RN: 2034360-94-4
M. Wt: 360.381
InChI Key: IVPZNSMQKKZLAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a variety of strategies, including the use of activated esters for library synthesis. Gregg et al. (2007) described a combinatorial synthesis approach for creating a library of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides, utilizing activated p-nitrophenyl esters and scavenging reagents to achieve target compounds with acceptable purity and yields (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Molecular Structure Analysis

The molecular structures of pyrazolo[1,5-a]pyrimidines and related compounds are characterized by their heterocyclic frameworks, which contribute to their biological activity and chemical reactivity. Trilleras et al. (2008) examined the hydrogen bonding in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into their crystalline forms and the impact of hydration on molecular conformation (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including heterocyclization and condensation, to form structurally diverse compounds. Velihina et al. (2023) synthesized pyrazolo[1,5-a][1,3,5]triazine derivatives by heterocyclization of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, demonstrating the versatility of pyrazolo[1,5-a]pyrimidines as precursors in organic synthesis (Velihina, Pilyo, Ivanova, & Brovarets, 2023).

Scientific Research Applications

Synthesis and Anticancer Activity

A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including variations on the pyrazolopyrimidine framework, were tested against different cancer cell lines, demonstrating cytotoxic effects and potential as anticancer agents. The structure-activity relationship (SAR) of these compounds was analyzed to understand their pharmacological potential (Rahmouni et al., 2016).

Medicinal Chemistry of Pyrazolopyrimidines

The medicinal chemistry of pyrazolopyrimidines, including compounds structurally related to the specified molecule, was extensively reviewed, highlighting their significant biological activities. These activities span antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties. Additionally, these compounds have been identified as inhibitors of various enzymes and receptors, showcasing the versatility of pyrazolopyrimidine derivatives in drug development (Hammouda et al., 2022).

In Vitro Antitumor Activities

Another study focused on synthesizing and characterizing pyrazolopyrimidines and Schiff bases derived from specific carboxamides. These compounds were evaluated for their in vitro antitumor activities against several human cancer cell lines. This research provided insights into the potential therapeutic uses of pyrazolopyrimidine derivatives as anticancer agents (Hafez et al., 2013).

properties

IUPAC Name

N-(1H-indazol-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O/c27-18(23-14-3-2-12-8-21-24-15(12)6-14)13-9-25(10-13)16-7-17(20-11-19-16)26-5-1-4-22-26/h1-8,11,13H,9-10H2,(H,21,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPZNSMQKKZLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

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